DMT-dC(ac) Phosphoramidite
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DMT-dC(ac) Phosphoramidite involves several key steps:
Protection of the Nucleoside: The nucleoside is protected by acetylation to prevent undesired side reactions.
Formation of the Phosphoramidite: The protected nucleoside is treated with phosphorodiamidite under the catalytic action of a weak acid or with phosphorochloridite in the presence of an organic base such as N-ethyl-N,N-diisopropylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up using automated solid-phase synthesis techniques. This method enhances efficiency and yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
DMT-dC(ac) Phosphoramidite primarily undergoes:
Coupling Reactions: The free 5’-OH of a nucleoside reacts with the phosphoramidite monomer, forming a phosphite triester.
Oxidation: The unstable phosphite triester is converted to a stable phosphate triester.
Deprotection: The acetyl protecting group is removed under specific conditions to yield the desired oligonucleotide.
Common Reagents and Conditions
Coupling: Typically involves the use of an acidic catalyst such as 5-(ethylthio)-1H-tetrazole in acetonitrile.
Oxidation: Performed using iodine in water/pyridine/tetrahydrofuran.
Deprotection: Achieved using AMA reagent (ammonium hydroxide/methylamine) at elevated temperatures.
Major Products
The major products formed from these reactions are high-purity oligonucleotides, which are essential for various applications in molecular biology and medicine .
Scientific Research Applications
DMT-dC(ac) Phosphoramidite is widely used in:
Chemistry: For the synthesis of custom oligonucleotides used in research and diagnostics.
Biology: In the study of gene expression, regulation, and genetic mutations.
Medicine: In the development of antisense therapies and diagnostic probes.
Industry: For the production of synthetic DNA and RNA sequences used in various biotechnological applications.
Mechanism of Action
The mechanism of action of DMT-dC(ac) Phosphoramidite involves its incorporation into oligonucleotides during synthesis. The compound’s acetyl-protected form ensures stability and prevents premature reactions. Upon deprotection, the active form participates in the formation of phosphodiester bonds, facilitating the assembly of oligonucleotide chains .
Comparison with Similar Compounds
Similar Compounds
DMT-dG(tac) Phosphoramidite: Used for the synthesis of guanine-containing oligonucleotides.
DMT-dA(bz) Phosphoramidite: Used for adenine-containing oligonucleotides.
DMT-dT Phosphoramidite: Used for thymine-containing oligonucleotides.
Uniqueness
DMT-dC(ac) Phosphoramidite is unique due to its acetyl protection, which allows for ultrafast deprotection and high coupling efficiency. This makes it particularly suitable for applications requiring rapid synthesis and high purity .
Properties
IUPAC Name |
N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H50N5O8P/c1-28(2)46(29(3)4)55(52-25-11-23-42)54-36-26-39(45-24-22-38(43-30(5)47)44-40(45)48)53-37(36)27-51-41(31-12-9-8-10-13-31,32-14-18-34(49-6)19-15-32)33-16-20-35(50-7)21-17-33/h8-10,12-22,24,28-29,36-37,39H,11,25-27H2,1-7H3,(H,43,44,47,48)/t36-,37+,39+,55?/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MECWEBCHRKVTNV-RLWDVSNXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=NC5=O)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=NC5=O)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H50N5O8P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
771.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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